benzo[a]acridin-10-amine
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Overview
Description
benzo[a]acridin-10-amine is a chemical compound with the molecular formula C17H12N2 and a molecular weight of 244.29 g/mol. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]acridin-10-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobiphenyl with a suitable aldehyde or ketone, followed by cyclization to form the acridine ring system. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: benzo[a]acridin-10-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature, and catalysts).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce various functionalized acridines.
Scientific Research Applications
benzo[a]acridin-10-amine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as DNA and enzymes.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of benzo[a]acridin-10-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Acridine: A parent compound with similar structural features but lacking the amino group at the 10-position.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Thiazacridine: A thiazole-substituted acridine with potential biological activities.
Uniqueness: benzo[a]acridin-10-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
18936-75-9 |
---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzo[a]acridin-10-amine |
InChI |
InChI=1S/C17H12N2/c18-13-6-8-16-12(9-13)10-15-14-4-2-1-3-11(14)5-7-17(15)19-16/h1-10H,18H2 |
InChI Key |
XAZFGPKKVBMPDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=N3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=N3)N |
Key on ui other cas no. |
18936-75-9 |
Synonyms |
Benz[a]acridin-10-amine |
Origin of Product |
United States |
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